

# An In-depth Technical Guide to 2-Chloro-4-methoxyphenol

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## Compound of Interest

Compound Name: 2-Chloro-4-methoxyphenol

Cat. No.: B103099

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Introduction: **2-Chloro-4-methoxyphenol** is a halogenated aromatic organic compound belonging to the class of chlorophenols. As a substituted guaiacol, it serves as a valuable building block in organic synthesis. Its structural features—a phenol ring, a chloro group, and a methoxy group—make it a versatile intermediate for the synthesis of more complex molecules, particularly in the fields of pharmaceuticals and agrochemicals. The strategic placement of these functional groups allows for various chemical modifications, influencing the molecule's reactivity and potential biological activity. This guide provides a comprehensive overview of its synonyms, chemical properties, synthesis protocols, and its relevance in research and drug development for scientists and professionals in the field.

## Compound Identification and Synonyms

Accurate identification of chemical compounds is critical in research and development. **2-Chloro-4-methoxyphenol** is known by several names in literature and commercial catalogs.

Identifier Type	2-Chloro-4-methoxyphenol
IUPAC Name	2-chloro-4-methoxyphenol[1]
CAS Number	18113-03-6[1]
Molecular Formula	C <sub>7</sub> H <sub>7</sub> ClO <sub>2</sub> [1]
Synonyms	3-Chloro-4-hydroxyanisole, Phenol, 2-chloro-4-methoxy-[1]
InChI Key	GNVRRKLFFYSLGT-UHFFFAOYSA-N[1]
SMILES	<chem>COC1=CC(=C(C=C1)O)Cl</chem> [1]
EC Number	242-007-3[1]

## Physicochemical Properties

Understanding the physicochemical properties of **2-Chloro-4-methoxyphenol** is essential for its handling, application in reactions, and for predicting its behavior in biological systems. The following table summarizes its key properties.

Property	Value
Molecular Weight	158.58 g/mol [1]
Appearance	Solid[1]
Melting Point	41-44 °C (lit.)[1]
Density	1.153 g/mL at 25 °C (lit.)[1]
Flash Point	85 °C (185 °F) - closed cup[1]
Kovats Retention Index	1260.1 (Semi-standard non-polar)[1]

## Experimental Protocols

The synthesis of **2-Chloro-4-methoxyphenol** can be achieved through various methods. One highly efficient method involves the nucleophilic chlorination of a quinone monoketal intermediate.

Protocol: Synthesis via Nucleophilic Chlorination of a Quinone Monoketal<sup>[2]</sup>

This protocol describes the synthesis of **2-chloro-4-methoxyphenol** from a quinone monoketal precursor, which can be prepared from 4-methoxyphenol. The reaction proceeds via a formal  $S_N2'$  substitution by a chloride ion.

## Materials:

- Quinone monoketal (prepared from 4-methoxyphenol)
- N,N'-Dimethylhydrazine dihydrochloride
- Acetonitrile ( $\text{CH}_3\text{CN}$ ), anhydrous
- Deionized water
- Ethyl acetate
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Separatory funnel
- Rotary evaporator

## Procedure:

- To a round-bottom flask, add the starting quinone monoketal (1 equivalent).
- Add N,N'-Dimethylhydrazine dihydrochloride (1.2 equivalents) to the flask.
- Add anhydrous acetonitrile as the solvent to achieve a suitable concentration (e.g., 0.1 M).

- Fit the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer.
- Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 4-6 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
- Once the reaction is complete, cool the mixture to room temperature.
- Remove the acetonitrile under reduced pressure using a rotary evaporator.
- To the residue, add deionized water and ethyl acetate. Transfer the mixture to a separatory funnel.
- Extract the aqueous layer with ethyl acetate (3 x volumes).
- Combine the organic layers and wash with brine.
- Dry the combined organic phase over anhydrous magnesium sulfate.
- Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
- Purify the crude **2-Chloro-4-methoxyphenol** by column chromatography on silica gel if necessary. A yield of up to 99% has been reported for this transformation[2].

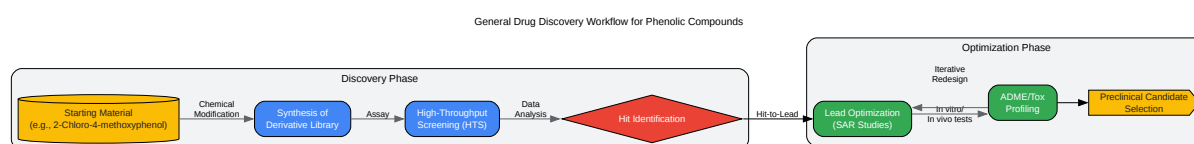
## Relevance in Research and Drug Development

While direct studies on specific signaling pathways modulated by **2-Chloro-4-methoxyphenol** are limited, its structural motifs are of significant interest in medicinal chemistry. The chloro and methoxy groups are crucial substituents used to modulate the pharmacological and pharmacokinetic properties of drug candidates[3][4].

- **Antioxidant and Anti-inflammatory Potential:** The 2-methoxyphenol (guaiacol) scaffold is present in many natural products with known biological activities. This class of compounds has been investigated for antioxidant and selective cyclooxygenase-2 (COX-2) inhibitory activities, which are key targets in anti-inflammatory drug design[5].

- **Building Block for Bioactive Molecules:** As a substituted phenol, this compound is a versatile building block. For instance, related 4-substituted-2-methoxyphenols have been used to synthesize hydroxylated biphenyls, which were subsequently evaluated for their antitumor activity against malignant melanoma cell lines[6].
- **Role of Functional Groups:** The chlorine atom can form halogen bonds and increase metabolic stability and cell membrane permeability. The methoxy group can act as a hydrogen bond acceptor and influence conformation and metabolic pathways[3]. These properties make **2-Chloro-4-methoxyphenol** a valuable starting point for generating libraries of derivatives for screening.

The general workflow for utilizing such a compound in a drug discovery program is illustrated below.



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Caption: A logical workflow for drug discovery starting from a chemical scaffold.

## Safety and Handling

**2-Chloro-4-methoxyphenol** is classified as an irritant. It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1]. Standard laboratory safety precautions should be observed, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood.

This technical guide provides a foundational understanding of **2-Chloro-4-methoxyphenol** for researchers and professionals. Its versatile chemistry and the established roles of its functional groups in medicinal chemistry underscore its potential as a valuable intermediate in the development of new therapeutic agents.

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